molecular formula C14H26N2O2 B5704438 ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate

ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate

Numéro de catalogue B5704438
Poids moléculaire: 254.37 g/mol
Clé InChI: IZSLMFNZUJLSAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate, also known as CPP-115, is a compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in treating various neurological disorders, including addiction, epilepsy, and anxiety. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.

Mécanisme D'action

Ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate is a potent inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate increases the levels of GABA in the brain, leading to a decrease in neuronal activity and an overall calming effect. This mechanism of action is similar to that of benzodiazepines, a class of drugs commonly used to treat anxiety and insomnia.
Biochemical and Physiological Effects
ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, leading to a decrease in neuronal activity and an overall calming effect. ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has also been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its ability to reduce drug-seeking behavior. In addition, ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate in lab experiments is its potency and specificity as a GABA aminotransferase inhibitor. This allows for precise manipulation of GABA levels in the brain, which is important for studying the role of GABA in various neurological disorders. However, one limitation of using ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate is its potential toxicity, as high doses have been shown to cause liver damage in animal studies.

Orientations Futures

There are several potential future directions for research on ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate. One area of interest is its potential use in treating substance use disorders, as it has been shown to be effective in reducing drug-seeking behavior in animal models. Another area of interest is its potential use in treating anxiety disorders, as it has been shown to have anxiolytic effects. In addition, further research is needed to determine the optimal dosing and safety profile of ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate for use in humans.

Méthodes De Synthèse

Ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclohexylmethylamine with ethyl 4-chloro-1-piperazinecarboxylate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

Ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. In addition, ethyl 4-(cyclohexylmethyl)-1-piperazinecarboxylate has been shown to have anxiolytic effects, suggesting its potential use in treating anxiety disorders.

Propriétés

IUPAC Name

ethyl 4-(cyclohexylmethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-2-18-14(17)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSLMFNZUJLSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5428821

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.